molecular formula C7H7ClN4 B1462182 7-Chloro-3-ethyl-[1,2,4]triazolo[4,3-c]pyrimidine CAS No. 1094260-61-3

7-Chloro-3-ethyl-[1,2,4]triazolo[4,3-c]pyrimidine

Cat. No. B1462182
CAS RN: 1094260-61-3
M. Wt: 182.61 g/mol
InChI Key: MPLZLQKZIHUENG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-Chloro-3-ethyl-[1,2,4]triazolo[4,3-c]pyrimidine” is a heterocyclic compound . It is part of the class of compounds known as triazolopyrimidines, which are key structural fragments of antiviral agents .


Synthesis Analysis

The synthesis of such compounds often involves the use of the Dimroth rearrangement, a process that involves the isomerization of heterocycles . This rearrangement can involve the relocation of heteroatoms within the rings of condensed systems . The Dimroth rearrangement is catalyzed by acids, bases, and is accelerated by heat or light .


Molecular Structure Analysis

The molecular structure of “7-Chloro-3-ethyl-[1,2,4]triazolo[4,3-c]pyrimidine” involves a triazolopyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring . The compound also contains a chlorine atom and an ethyl group .


Chemical Reactions Analysis

The Dimroth rearrangement is a key reaction involved in the chemistry of triazolopyrimidines . This rearrangement involves the isomerization of heterocycles, which includes the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .

Scientific Research Applications

Mechanism of Action

While the specific mechanism of action for “7-Chloro-3-ethyl-[1,2,4]triazolo[4,3-c]pyrimidine” is not mentioned in the retrieved papers, triazolopyrimidines are often key structural fragments of antiviral agents . They may work by inhibiting certain enzymes or interacting with specific receptors .

Future Directions

Future research could focus on further exploring the synthesis, properties, and potential applications of “7-Chloro-3-ethyl-[1,2,4]triazolo[4,3-c]pyrimidine”. This could include investigating its potential as an antiviral agent, given that triazolopyrimidines are key structural fragments of such agents . Additionally, more detailed studies could be conducted to fully understand its physical and chemical properties, as well as its safety profile.

properties

IUPAC Name

7-chloro-3-ethyl-[1,2,4]triazolo[4,3-c]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4/c1-2-6-10-11-7-3-5(8)9-4-12(6)7/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLZLQKZIHUENG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C=NC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-3-ethyl-[1,2,4]triazolo[4,3-c]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-3-ethyl-[1,2,4]triazolo[4,3-c]pyrimidine
Reactant of Route 2
Reactant of Route 2
7-Chloro-3-ethyl-[1,2,4]triazolo[4,3-c]pyrimidine
Reactant of Route 3
Reactant of Route 3
7-Chloro-3-ethyl-[1,2,4]triazolo[4,3-c]pyrimidine
Reactant of Route 4
Reactant of Route 4
7-Chloro-3-ethyl-[1,2,4]triazolo[4,3-c]pyrimidine
Reactant of Route 5
Reactant of Route 5
7-Chloro-3-ethyl-[1,2,4]triazolo[4,3-c]pyrimidine
Reactant of Route 6
7-Chloro-3-ethyl-[1,2,4]triazolo[4,3-c]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.